Enzymatic Inhibition: Selective Activity Against Human Eosinophil Peroxidase (EPX) Versus Myeloperoxidase (MPO)
The compound exhibits a clear, quantifiable selectivity window in its inhibition of two closely related human peroxidases. It inhibits eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM, while its potency against myeloperoxidase (MPO) is dramatically lower, with an IC₅₀ of 42,000 nM (42 μM). This represents a >116-fold selectivity for EPX over MPO [1]. In a related cellular assay, it showed even weaker inhibition of PMA-induced MPO activity in human neutrophils (IC₅₀ = 42,000 nM), confirming the selectivity is maintained in a more complex biological system [1]. This selectivity profile is a key differentiator from non-selective bromophenol inhibitors.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | EPX IC₅₀ = 360 nM; MPO IC₅₀ = 42,000 nM |
| Comparator Or Baseline | The compound's own activity against MPO serves as the internal baseline. |
| Quantified Difference | >116-fold selectivity for EPX over MPO |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate (10 min incubation); Inhibition of recombinant human MPO using an aminophenyl fluorescein-based assay (10 min, 120 mM NaCl); Inhibition of PMA-induced MPO in human neutrophils by luminometry (3 min). |
Why This Matters
This established selectivity profile makes it a valuable tool compound for dissecting the specific roles of EPX in inflammatory and allergic disease models, where off-target inhibition of MPO could confound results.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231) Affinity Data for Myeloperoxidase and Eosinophil Peroxidase. BindingDB. View Source
